molecular formula C20H19NO B14659300 3-(Dibenzylamino)phenol CAS No. 52007-94-0

3-(Dibenzylamino)phenol

Cat. No.: B14659300
CAS No.: 52007-94-0
M. Wt: 289.4 g/mol
InChI Key: LVIUSPQSZFTDFM-UHFFFAOYSA-N
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Description

3-(Dibenzylamino)phenol: is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, where a dibenzylamino group is attached to the phenol ring. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a halogenated phenol reacts with dibenzylamine under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is conducted under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of diazonium salts, which are highly reactive intermediates. The diazonium salt derived from aniline can be treated with dibenzylamine to yield the target compound .

Scientific Research Applications

Chemistry: 3-(Dibenzylamino)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is studied for its potential antioxidant properties. Phenolic compounds are known to scavenge free radicals, which can help in reducing oxidative stress in biological systems .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its antioxidant properties may contribute to its effectiveness in treating diseases related to oxidative stress .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure provides stability and enhances the properties of the final products .

Mechanism of Action

The mechanism of action of 3-(Dibenzylamino)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This antioxidant activity is crucial in protecting cells from oxidative stress . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and contributing to its therapeutic effects .

Properties

CAS No.

52007-94-0

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

3-(dibenzylamino)phenol

InChI

InChI=1S/C20H19NO/c22-20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14,22H,15-16H2

InChI Key

LVIUSPQSZFTDFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)O

Origin of Product

United States

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